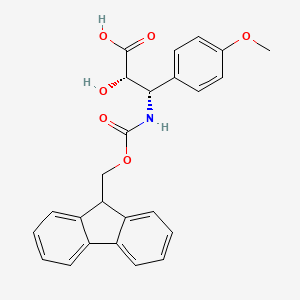

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Description

The compound “(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid” (CAS: 959576-95-5) is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a stereospecific (2S,3S) configuration. Its structure includes a 4-methoxyphenyl substituent and a hydroxy group at the second carbon, making it a critical intermediate in peptide synthesis and medicinal chemistry . The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, while the 4-methoxyphenyl moiety contributes to electronic and steric effects during coupling reactions.

Properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-16-12-10-15(11-13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDXMBNAVMBYJI-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376177 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-95-5 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-Tyr(4-Ome)-OH, is an amino acid derivative characterized by its unique structure and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C25H23NO5

- Molecular Weight : 417.45 g/mol

- CAS Number : 206060-40-4

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer.

Inhibition of Histone Deacetylases (HDACs)

A study highlighted the compound's potential as an HDAC inhibitor. The screening of various azumamide derivatives, including compounds similar to Fmoc-L-Tyr(4-Ome)-OH, revealed selective inhibition against class I HDACs (IC50 values ranging from 14 to 67 nM). Notably, modifications in the stereochemistry of the β-amino acid scaffold significantly affected the inhibitory potency against HDAC isoforms .

Anticancer Activity

In cellular models, the compound exhibited promising anticancer properties. It was shown to induce apoptosis in cancer cell lines by enhancing histone acetylation, leading to the reactivation of silenced tumor suppressor genes. The modulation of gene expression through HDAC inhibition is a critical mechanism by which this compound may exert its anticancer effects .

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of Fmoc-L-Tyr(4-Ome)-OH. Studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Data Summary

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, stabilizing intermediates during synthesis compared to electron-withdrawing groups (e.g., Cl in ) .

- Steric Hindrance : Ortho-substituted analogs (e.g., 2-methoxyphenyl in ) exhibit reduced coupling efficiency in solid-phase peptide synthesis due to steric clashes .

- Hydrogen Bonding: The hydroxy group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxy analogs like .

Q & A

Q. How can researchers address discrepancies in reported toxicity or reactivity data?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., OECD Guidelines for Acute Oral Toxicity). Cross-validate using alternative models: zebrafish embryos (FET assay) for ecotoxicity and human hepatocyte spheroids (3D culture) for metabolic stability. Publish negative results to clarify safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.